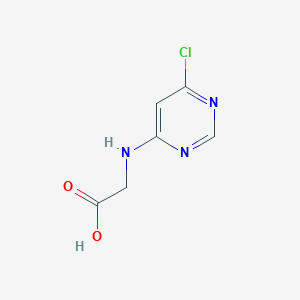

2-((6-Chloropyrimidin-4-yl)amino)acetic acid

CAS No.: 1159825-92-9

Cat. No.: VC15987970

Molecular Formula: C6H6ClN3O2

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159825-92-9 |

|---|---|

| Molecular Formula | C6H6ClN3O2 |

| Molecular Weight | 187.58 g/mol |

| IUPAC Name | 2-[(6-chloropyrimidin-4-yl)amino]acetic acid |

| Standard InChI | InChI=1S/C6H6ClN3O2/c7-4-1-5(10-3-9-4)8-2-6(11)12/h1,3H,2H2,(H,11,12)(H,8,9,10) |

| Standard InChI Key | IJDXWEBLTQFOSD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=CN=C1Cl)NCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(6-chloropyrimidin-4-yl)amino]acetic acid, reflects its core structure: a pyrimidine ring substituted with chlorine at position 6 and an amino-acetic acid group at position 4. The molecular formula is C₆H₆ClN₃O₂, with a molar mass of 187.58 g/mol. Key structural features include:

-

Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Chlorine substituent: Enhances electrophilicity at position 6, facilitating nucleophilic substitution reactions.

-

Aminoacetic acid side chain: Introduces hydrogen-bonding capacity and acidity (pKa ≈ 2.3 for carboxylic acid) .

The canonical SMILES representation, C1=C(N=CN=C1Cl)NCC(=O)O, and InChIKey IJDXWEBLTQFOSD-UHFFFAOYSA-N, provide unambiguous identifiers for computational modeling and database searches.

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:

The low LogP value indicates moderate hydrophilicity, while the high polar surface area (101 Ų) suggests strong solubility in polar solvents like water or DMSO . These properties align with its potential as a bioactive molecule targeting intracellular enzymes.

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis of 2-((6-chloropyrimidin-4-yl)amino)acetic acid typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions. A representative route includes:

-

Reaction of 6-chloropyrimidine-4-amine with glycine derivatives under acidic conditions.

-

Protection-deprotection strategies to prevent side reactions at the carboxylic acid group.

For example, Scheme 1 illustrates a two-step synthesis from 4,6-dichloropyrimidine:

-

Acid-catalyzed SNAr with aniline derivatives to introduce the amino group .

-

Coupling with glycine using palladium catalysts (e.g., Pd(OAc)₂, Xantphos) in dioxane at 105°C .

Yields for analogous reactions range from 8% to 72%, depending on substituents and reaction conditions .

Structural Analogues and SAR Insights

Modifications to the pyrimidine ring or amino acid side chain significantly alter bioactivity. Notable analogues include:

-

4,6-Disubstituted pyrimidines: Replacement of chlorine with bulkier groups (e.g., benzimidazole) enhances kinase inhibition (IC₅₀ < 100 nM for CDK9) .

-

Methyl ester prodrugs: Improve membrane permeability by masking the carboxylic acid .

Table 2 compares key analogues and their biological effects:

Biological Activities and Mechanisms

Kinase Inhibition

Pyrimidine derivatives exhibit potent inhibition of cyclin-dependent kinase 9 (CDK9) and Heat Shock Factor 1 (HSF1), critical targets in cancer therapy. In H2228 non-small cell lung cancer cells, analogues of 2-((6-chloropyrimidin-4-yl)amino)acetic acid induced apoptosis (EC₅₀ = 0.8 μM) and suppressed HSF1-mediated stress responses . Mechanistically, these compounds bind the ATP pocket of CDK9, disrupting phosphorylation of RNA polymerase II .

Antimicrobial and Antiviral Effects

The chloropyrimidine core confers broad-spectrum antimicrobial activity. In silico studies predict strong binding to bacterial dihydrofolate reductase (DHFR), a folate synthesis enzyme. Experimental data for related compounds show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.

| Supplier | Purity | Pack Size | Price (USD) | Lead Time |

|---|---|---|---|---|

| Enamine US | 95% | 100 mg | 258 | 2 days |

| SIA Enamine | 95% | 2.5 g | 1,454 | 3 days |

| A2B Chem | 95% | 50 mg | 417 | 12 days |

Prices scale nonlinearly with quantity, reflecting synthesis and purification costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume